1-[7-Amino-6-(phenylcarbonyl)dibenzo[b,d]furan-2-yl]ethanone
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Overview
Description
1-{11-AMINO-10-BENZOYL-8-OXATRICYCLO[7400(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL}ETHANONE is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{11-AMINO-10-BENZOYL-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL}ETHANONE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the oxatricyclic structure.
Introduction of functional groups: Amino and benzoyl groups are introduced through substitution reactions.
Final modifications: Adjustments to the molecule to achieve the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{11-AMINO-10-BENZOYL-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL}ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Amino and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-{11-AMINO-10-BENZOYL-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL}ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{11-AMINO-10-BENZOYL-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL}ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{8-Oxatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}butan-1-amine
- 4-{8-Oxatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}butanoic acid
Uniqueness
1-{11-AMINO-10-BENZOYL-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL}ETHANONE stands out due to its specific arrangement of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H15NO3 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1-(7-amino-6-benzoyldibenzofuran-2-yl)ethanone |
InChI |
InChI=1S/C21H15NO3/c1-12(23)14-7-10-18-16(11-14)15-8-9-17(22)19(21(15)25-18)20(24)13-5-3-2-4-6-13/h2-11H,22H2,1H3 |
InChI Key |
ZVNVOKAKVKJDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C2C=CC(=C3C(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
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